molecular formula C11H14O4 B7935825 4-(2-Methoxyethoxy)-2-methylbenzoic acid

4-(2-Methoxyethoxy)-2-methylbenzoic acid

Cat. No.: B7935825
M. Wt: 210.23 g/mol
InChI Key: JQHRLVRTGVWZHF-UHFFFAOYSA-N
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Description

4-(2-Methoxyethoxy)-2-methylbenzoic acid (CAS 27890-92-2) is a substituted benzoic acid derivative with the molecular formula C10H12O4 and a molecular weight of 196.20 . This compound serves as a valuable synthetic intermediate in organic chemistry and medicinal chemistry research. Its structure, featuring a benzoic acid scaffold and an ether side chain, makes it a versatile building block for constructing more complex molecules . Researchers utilize this and related benzoic acid derivatives in the development of novel compounds, including those with potential applications as safeners in agrochemicals to protect crops from herbicide phytotoxicity . The calculated properties of this compound include a density of 1.2±0.1 g/cm³ and a boiling point of 336.6±22.0 °C at 760 mmHg . This product is intended for research purposes only and is not approved for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

4-(2-methoxyethoxy)-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-8-7-9(15-6-5-14-2)3-4-10(8)11(12)13/h3-4,7H,5-6H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQHRLVRTGVWZHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCOC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target molecule features a benzoic acid core substituted at the 2-position with a methyl group and at the 4-position with a 2-methoxyethoxy ether. Retrosynthetically, the molecule can be dissected into:

  • Benzoic acid backbone : Derived from 2-methylbenzoic acid or its ester derivatives.

  • 4-(2-Methoxyethoxy) substituent : Introduced via etherification or palladium-catalyzed coupling.

Step 1: Esterification of 2-Methylbenzoic Acid

Starting with 2-methylbenzoic acid, esterification using methanol and sulfuric acid yields methyl 2-methylbenzoate, protecting the carboxylic acid group for subsequent reactions. This step mirrors the esterification of 4-bromo-2-methylbenzoic acid reported in, where sulfuric acid catalyzes the reaction at reflux (65–70°C) with a 92–95% yield.

Reaction Conditions :

  • Substrate : 2-Methylbenzoic acid

  • Solvent : Methanol

  • Catalyst : H₂SO₄ (2–5 mol%)

  • Temperature : Reflux (65–70°C)

  • Yield : ~90% (extrapolated from)

Step 2: Introduction of 2-Methoxyethoxy Group

The 4-position of methyl 2-methylbenzoate is functionalized via nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling. A Williamson ether synthesis approach using 2-methoxyethanol and a suitable leaving group (e.g., bromide or iodide) at the 4-position is plausible. However, direct NAS is challenging due to the electron-donating methyl group; thus, directed ortho-metalation or palladium catalysis may be required.

Option A: Ullmann Coupling

  • Substrate : Methyl 4-bromo-2-methylbenzoate (synthesized via bromination of methyl 2-methylbenzoate)

  • Reagent : Sodium 2-methoxyethoxide

  • Catalyst : CuI/1,10-phenanthroline

  • Solvent : DMF or DMSO

  • Temperature : 100–120°C

  • Yield : 60–75% (analogous to)

Option B: Mitsunobu Reaction

  • Substrate : Methyl 4-hydroxy-2-methylbenzoate

  • Reagent : 2-Methoxyethanol

  • Conditions : DIAD, PPh₃, THF

  • Yield : 70–85%

Step 3: Ester Hydrolysis

The methyl ester is hydrolyzed to the carboxylic acid using aqueous NaOH or HCl, as demonstrated in for 2-methyl-3-methoxybenzoic acid.

Conditions :

  • Base : 2M NaOH (reflux, 4–6 h)

  • Acid Workup : 6M HCl to pH 1–2

  • Yield : >95%

Step 1: Synthesis of 4-Bromo-2-methylbenzoic Acid

Bromination of 2-methylbenzoic acid at the 4-position using Br₂/FeBr₃ or NBS yields 4-bromo-2-methylbenzoic acid.

Conditions :

  • Reagent : N-Bromosuccinimide (NBS), 1,3-dibromo-5,5-dimethylhydantoin (DBDMH)

  • Solvent : CCl₄ or CHCl₃

  • Yield : 80–90%

Step 2: Palladium-Catalyzed Etherification

A modified Buchwald-Hartwig coupling introduces the 2-methoxyethoxy group. This method, adapted from, uses palladium catalysts to couple aryl halides with alkoxides.

Conditions :

  • Catalyst : Pd(OAc)₂/Xantphos

  • Base : Cs₂CO₃

  • Reagent : 2-Methoxyethanol

  • Solvent : Toluene or dioxane

  • Temperature : 100–110°C

  • Yield : 65–80%

Step 3: Ester Hydrolysis

Similar to Route 1, the ester is hydrolyzed to the carboxylic acid.

Comparative Analysis of Synthetic Routes

Parameter Route 1 Route 2
Starting Material 2-Methylbenzoic acid4-Bromo-2-methylbenzoic acid
Key Step Mitsunobu reactionBuchwald-Hartwig coupling
Catalyst DIAD/PPh₃Pd(OAc)₂/Xantphos
Reaction Time 8–12 h6–8 h
Overall Yield 50–60%55–65%
Cost Moderate (DIAD cost)High (Pd catalyst)

Optimization and Challenges

Regioselectivity in Etherification

Directing groups or meta-directing effects of the methyl group may necessitate protective strategies. For example, nitration followed by reduction could temporarily introduce a directing group at the 4-position.

Catalyst Efficiency in Palladium Systems

The use of Pd(dppf)Cl₂, as reported in for vinylation, shows promise for coupling bulkier alkoxides. Ligand screening (e.g., SPhos, RuPhos) could enhance yields.

Solvent and Temperature Effects

Mixed solvent systems (e.g., THF/H₂O) from improve solubility of polar intermediates. Elevated temperatures (110–120°C) favor coupling kinetics but risk decomposition.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyethoxy)-2-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methoxyethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Pharmaceutical Applications

  • Intermediate in Drug Synthesis :
    • 4-(2-Methoxyethoxy)-2-methylbenzoic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are often utilized in the preparation of active pharmaceutical ingredients (APIs) due to their favorable chemical characteristics, such as enhanced solubility and bioavailability.
    • For instance, it is linked to the synthesis of dibenzoxepinacetic acid, which is used in the formulation of olopatadine, an antihistamine effective for allergic conditions .
  • Anti-inflammatory Properties :
    • Research indicates that compounds related to this compound exhibit anti-inflammatory effects, making them potential candidates for developing treatments for inflammatory diseases .
  • Vasopressin Antagonists :
    • Certain derivatives of this compound have been explored for their vasopressin antagonistic activity, which could lead to therapeutic applications in managing conditions like hypertension and heart failure .

Organic Synthesis Applications

  • Synthesis of Complex Molecules :
    • The compound is utilized as a building block in organic synthesis, facilitating the creation of more complex molecules through reactions like esterification and acylation. This versatility makes it valuable in synthetic organic chemistry .
  • Catalyst Development :
    • It has been employed in developing new catalytic processes aimed at improving reaction efficiencies and yields in organic transformations. The presence of functional groups allows for selective reactions under mild conditions .
  • Preliminary studies suggest that this compound exhibits antimicrobial properties, indicating potential applications in developing antimicrobial agents or preservatives for cosmetic formulations .

Case Studies

StudyApplicationFindings
Yasuhiro et al. (2007)Drug SynthesisDemonstrated the use of related benzoic acids as intermediates for vasopressin antagonists, showcasing their pharmaceutical relevance .
BioCrick StudyAntimicrobial ActivityFound that derivatives exhibit significant antimicrobial properties, suggesting potential uses in cosmetic and dermatological products .

Mechanism of Action

The mechanism by which 4-(2-Methoxyethoxy)-2-methylbenzoic acid exerts its effects involves interactions with specific molecular targets. The methoxyethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzymatic reactions and receptor binding, depending on the specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The physicochemical and functional properties of 4-(2-Methoxyethoxy)-2-methylbenzoic acid can be contextualized against structurally related benzoic acid derivatives. Key comparisons include:

Substituent Position and Functional Group Diversity

Compound Name Substituents Key Functional Impact Reference
This compound 2-methyl, 4-(2-methoxyethoxy) Enhanced polarity; potential for hydrogen bonding and solubility in polar solvents.
4-(3-Chloro-4-ethoxy-5-isopropoxybenzamido)-2-methylbenzoic acid 2-methyl, 4-amide (chloro/ethoxy/isopropoxy) High RARα selectivity; improved bioavailability (>80% in mice/dogs).
2-Methyl-6-[4-(trifluoromethyl)phenyl]benzoic acid 2-methyl, 6-(trifluoromethylphenyl) Increased hydrophobicity; utility in catalysis and drug intermediates.
4-Amino-3-(2-methoxyethoxy)-benzoic acid methyl ester 3-(2-methoxyethoxy), 4-amino (methyl ester) Reduced acidity; ester group facilitates prodrug strategies.

Physicochemical Properties

  • Solubility: The 2-methoxyethoxy group in the target compound improves water solubility compared to non-polar derivatives like 2-methyl-6-[4-(trifluoromethyl)phenyl]benzoic acid, which is highly lipophilic due to the trifluoromethyl group .
  • Acidity : The electron-donating methoxyethoxy group slightly reduces the acidity of the carboxylic acid (higher pKa) compared to unsubstituted benzoic acids. In contrast, electron-withdrawing groups (e.g., trifluoromethyl) lower pKa .
  • Synthetic Accessibility: Derivatives with bulky substituents (e.g., 4-(3-chloro-4-ethoxy-5-isopropoxybenzamido)-2-methylbenzoic acid) require multistep syntheses and purification challenges, whereas simpler derivatives like 4-amino-3-(2-methoxyethoxy)-benzoic acid methyl ester are synthesized via one-pot multicomponent reactions .

Table 1: Comparative Analysis of Key Derivatives

Property This compound 4-Amidated Derivative Trifluoromethylphenyl Derivative
Molecular Weight (g/mol) ~240 (calculated) 456.9 294.2
logP (Predicted) 1.8–2.2 3.5 4.0
Bioavailability (Mice/Dogs) Not reported >80% Not applicable
Key Application Material science, drug delivery RARα-specific therapeutics Catalysis, agrochemicals

Biological Activity

Introduction

4-(2-Methoxyethoxy)-2-methylbenzoic acid, also known as MEBA, is a benzoic acid derivative with potential biological activities that have garnered attention in medicinal chemistry and pharmacology. This compound's unique structure allows it to interact with various biological targets, leading to a range of effects that can be harnessed for therapeutic applications. This article explores the biological activity of MEBA, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₃H₁₈O₃
  • Molecular Weight : 226.28 g/mol
  • IUPAC Name : this compound

The presence of the methoxyethoxy group enhances its solubility and bioavailability, making it a candidate for various biological applications.

Enzyme Inhibition

MEBA has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, research indicates that it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. By inhibiting COX activity, MEBA could potentially reduce inflammation and pain.

Antioxidant Activity

Several studies have demonstrated that MEBA exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress, which is implicated in various diseases such as cancer and cardiovascular disorders. The compound's ability to modulate oxidative stress markers has been documented in cellular models.

Antimicrobial Properties

MEBA has shown promising antimicrobial activity against a range of pathogens. In vitro studies reveal that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungi. This antimicrobial action is believed to be linked to its ability to disrupt microbial cell membranes.

Case Studies

  • Anti-inflammatory Effects : A study conducted on animal models demonstrated that administration of MEBA significantly reduced paw edema induced by carrageenan, suggesting its potential as an anti-inflammatory agent .
  • Antioxidant Efficacy : In a controlled experiment involving human cell lines, MEBA was shown to reduce intracellular reactive oxygen species (ROS) levels by up to 50%, indicating strong antioxidant activity .
  • Antimicrobial Activity : A recent investigation revealed that MEBA exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against various bacterial strains, highlighting its potential as a natural antimicrobial agent .

Table 1: Summary of Biological Activities of MEBA

Biological ActivityMechanismReference
Anti-inflammatoryCOX inhibition
AntioxidantROS scavenging
AntimicrobialMembrane disruption

Table 2: MIC Values of MEBA Against Various Pathogens

PathogenMIC (µg/mL)
Staphylococcus aureus64
Escherichia coli128
Candida albicans32

Q & A

Q. What are the optimal synthetic routes for 4-(2-Methoxyethoxy)-2-methylbenzoic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves etherification of 2-methylbenzoic acid derivatives. A common approach includes:

  • Step 1: Alkylation of 2-methyl-4-hydroxybenzoic acid with 2-methoxyethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the methoxyethoxy group .
  • Step 2: Acid-catalyzed ester hydrolysis (e.g., using HCl/MeOH) to yield the final carboxylic acid.
    Critical Parameters:
  • Temperature control (~80–100°C) during alkylation prevents side reactions like over-alkylation.
  • Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

Q. How can the structure of this compound be confirmed experimentally?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Peaks at δ 1.2–1.4 ppm (methyl group), δ 3.3–3.5 ppm (methoxy protons), and δ 4.1–4.3 ppm (ethoxy protons).
    • ¹³C NMR: Signals at ~170 ppm (carboxylic acid), 60–70 ppm (methoxy and ethoxy carbons) .
  • Mass Spectrometry (HRMS): Exact mass confirmation (calculated for C₁₂H₁₆O₅: 240.0998 g/mol) .
  • X-ray Crystallography: For crystalline derivatives, bond angles and lengths validate spatial arrangement .

Advanced Research Questions

Q. How do solvent polarity and hydrogen-bonding capacity affect the solubility of this compound?

Methodological Answer: Solubility can be modeled using the Abraham solvation parameters :

  • Key Descriptors:
    • E (excess molar refraction): ~0.73 (predicted for aromatic systems).
    • S (polarity/polarizability): ~0.84 (moderate due to methoxyethoxy group).
    • A/B (H-bonding acidity/basicity): A ≈ 0.42 (carboxylic acid), B ≈ 0.44 (ether oxygen) .
  • Empirical Testing:
    • High solubility in polar aprotic solvents (e.g., DMSO, DMF) due to H-bond acceptance.
    • Low solubility in alkanes (log P ≈ 2.1) .

Q. What strategies mitigate steric hindrance during functionalization of the benzoic acid core?

Methodological Answer:

  • Protection/Deprotection:
    • Protect the carboxylic acid as a methyl ester (MeOH/H₂SO₄) to reduce steric interference during etherification .
    • Use bulky bases (e.g., DBU) to deprotonate phenolic -OH selectively .
  • Microwave-Assisted Synthesis: Accelerates reaction kinetics, reducing side-product formation .

Q. How does the methoxyethoxy group influence biological activity in pharmacological studies?

Methodological Answer:

  • Pharmacokinetic Effects:
    • Increased hydrophilicity (log D ~1.8) enhances bioavailability compared to unsubstituted analogs.
    • Ether linkages resist metabolic hydrolysis, prolonging half-life .
  • Target Binding:
    • The methoxyethoxy chain may interact with hydrophobic pockets in enzymes (e.g., cyclooxygenase-2) via van der Waals forces.
    • Test via molecular docking simulations (AutoDock Vina) and in vitro assays (IC₅₀ measurements) .

Data Contradiction Analysis

Q. Discrepancies in reported solubility How to resolve conflicting values across studies?

Methodological Answer:

  • Standardization: Ensure consistent temperature (e.g., 25°C) and solvent batch purity.
  • Technique Validation: Compare gravimetric vs. UV/Vis spectrophotometry results. For example, UV detection at λ = 260 nm (carboxylic acid π→π* transitions) with calibration curves .
  • Abraham Model Refinement: Update descriptors using newer solvent datasets (e.g., 1,4-dioxane vs. THF) to improve predictive accuracy .

Applications in Advanced Research

Q. Can this compound serve as a monomer for stimuli-responsive polymers?

Methodological Answer:

  • Polymer Synthesis:
    • Condensation polymerization with diols (e.g., PEG) forms pH-sensitive polyesters (carboxylic acid deprotonation at pH >5).
    • Characterize responsiveness via dynamic light scattering (DLS) in buffer solutions .
  • Drug Delivery: Load doxorubicin into polymer micelles and assess release kinetics (dialysis bag method, PBS pH 7.4 vs. 5.0) .

Q. How to design derivatives for enhanced enzyme inhibition (e.g., 5-lipoxygenase)?

Methodological Answer:

  • Structure-Activity Relationship (SAR):
    • Introduce electron-withdrawing groups (e.g., -CF₃) at the 2-methyl position to boost binding affinity.
    • Replace methoxyethoxy with sulfonamide for stronger H-bonding .
  • In Vitro Testing:
    • Use recombinant 5-LOX enzyme assays (Cayman Chemical) with IC₅₀ determination via spectrophotometric monitoring of hydroperoxide formation .

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